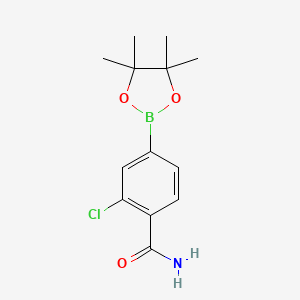
2-氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a chloro group and a dioxaborolane ring. The presence of the boron-containing dioxaborolane ring makes it particularly useful in organic synthesis and medicinal chemistry.
科学研究应用
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of new materials with unique properties.
Biological Studies: Explored for its interactions with biological macromolecules and potential therapeutic effects
作用机制
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
For instance, they can act as inhibitors of serine proteases, a class of enzymes that play key roles in processes such as digestion, immune response, and blood clotting .
Pharmacokinetics
It’s worth noting that boronic acid esters are generally susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in the body.
Result of Action
Given its potential to form covalent bonds with biological targets, it could potentially modulate the activity of these targets, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, factors such as temperature and the presence of other chemicals could potentially influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with pinacol borane in the presence of a palladium catalyst to form the boronic ester. This intermediate is then reduced to the corresponding amine, followed by acylation to yield the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitro group in intermediates can be reduced to amines using common reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas/Metal Hydrides: Employed in reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Substituted Benzamides: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
相似化合物的比较
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boron-containing compound with similar reactivity but different applications.
4-Chloro-2-nitrobenzoic Acid: A precursor in the synthesis of the target compound.
Pinacol Borane: Used in the formation of boronic esters.
Uniqueness
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a chloro-substituted benzamide and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in synthetic and medicinal chemistry.
属性
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIYPAZHNHGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675184 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-12-8 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
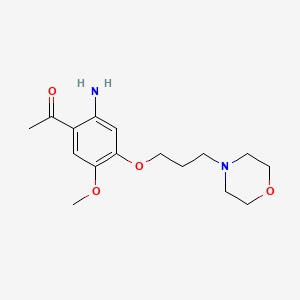
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
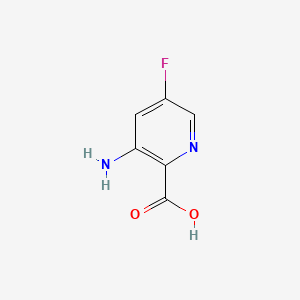
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)



![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)
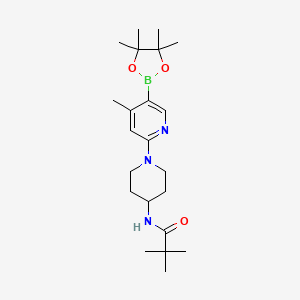
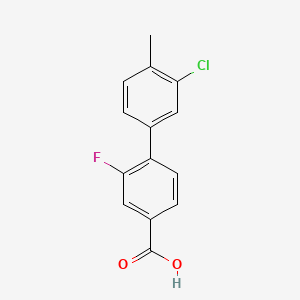

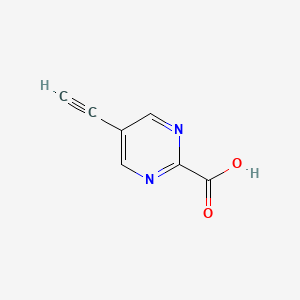
![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)

